molecular formula C17H20ClNO B11998677 2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride CAS No. 85439-07-2

2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride

Cat. No.: B11998677
CAS No.: 85439-07-2
M. Wt: 289.8 g/mol
InChI Key: TXASBIGQZHYFDK-UHFFFAOYSA-N
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Description

2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride is a chemical compound with the molecular formula C17H20ClNO. It is a hydrochloride salt form of a phenanthrenone derivative, which is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride typically involves the reaction of 3,4-dihydro-1(2H)-phenanthrenone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrene derivatives, while reduction can produce different hydrocarbon derivatives.

Scientific Research Applications

2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-naphthalenone hydrochloride
  • 1-(dimethylamino)-3-[2-(dimethylamino)ethyl]-3-phenyl-1,3-dihydro-2H-indol-2-one hydrochloride
  • 2-[(butylamino)methyl]-3,4-dihydro-1(2H)-naphthalenone hydrochloride

Uniqueness

2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenanthrenone core and dimethylamino group make it a versatile compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

85439-07-2

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-3,4-dihydro-2H-phenanthren-1-one;hydrochloride

InChI

InChI=1S/C17H19NO.ClH/c1-18(2)11-13-8-9-15-14-6-4-3-5-12(14)7-10-16(15)17(13)19;/h3-7,10,13H,8-9,11H2,1-2H3;1H

InChI Key

TXASBIGQZHYFDK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCC2=C(C1=O)C=CC3=CC=CC=C23.Cl

Origin of Product

United States

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